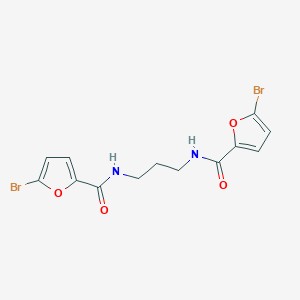![molecular formula C30H28N2O2 B323821 3-METHYL-N-{2-[1-(3-METHYLPHENYL)-N-PHENYLFORMAMIDO]ETHYL}-N-PHENYLBENZAMIDE](/img/structure/B323821.png)
3-METHYL-N-{2-[1-(3-METHYLPHENYL)-N-PHENYLFORMAMIDO]ETHYL}-N-PHENYLBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide): is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) typically involves the reaction of 3-methyl-N-phenylbenzamide with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the benzamide moiety are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzoic acid), while reduction may produce N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzylamine).
Wissenschaftliche Forschungsanwendungen
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzylamine): A reduced derivative with different chemical properties.
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzoic acid): An oxidized derivative with distinct reactivity.
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzyl chloride): A halogenated derivative used in substitution reactions.
Uniqueness: N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C30H28N2O2 |
|---|---|
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
3-methyl-N-[2-(N-(3-methylbenzoyl)anilino)ethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C30H28N2O2/c1-23-11-9-13-25(21-23)29(33)31(27-15-5-3-6-16-27)19-20-32(28-17-7-4-8-18-28)30(34)26-14-10-12-24(2)22-26/h3-18,21-22H,19-20H2,1-2H3 |
InChI-Schlüssel |
PRJQWHJRKOXZRT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)




![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B323751.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)

![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)


![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)
